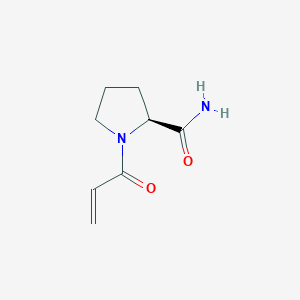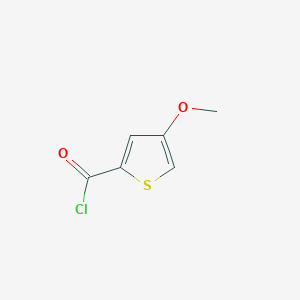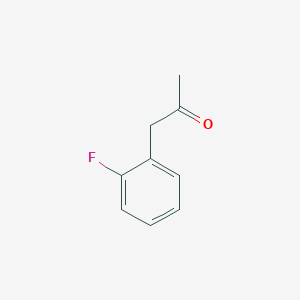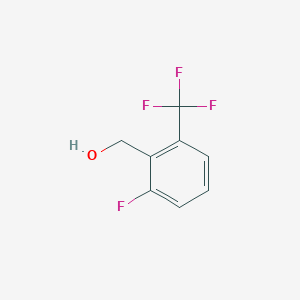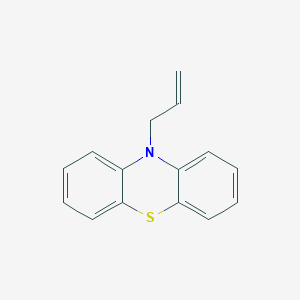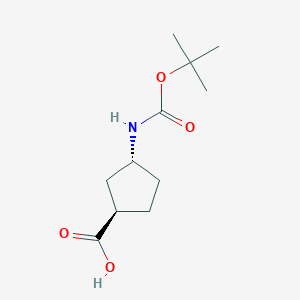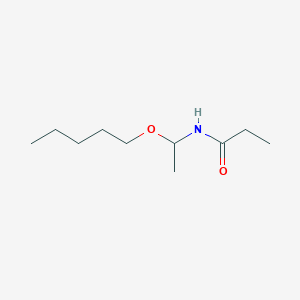
N-(1-pentoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pentoxyethyl)propanamide is a compound that belongs to the class of amides. It is also known as PEPA and is used in scientific research. PEPA is a potent and selective positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system.
作用机制
N-(1-pentoxyethyl)propanamide acts as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system. The receptor consists of four subunits, and each subunit has a binding site for glutamate. N-(1-pentoxyethyl)propanamide binds to a specific site on the receptor, which enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects.
生化和生理效应
The biochemical and physiological effects of N-(1-pentoxyethyl)propanamide are related to its mechanism of action on the AMPA receptor. The compound enhances the activity of the receptor, which can lead to an increase in synaptic transmission. This increase in synaptic transmission can have various effects on the brain and behavior. Studies have shown that N-(1-pentoxyethyl)propanamide can enhance learning and memory, reduce anxiety, and have potential therapeutic effects for neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its potency and selectivity as a positive allosteric modulator of the AMPA receptor. The compound is highly specific for the AMPA receptor and does not affect other glutamate receptors. This specificity allows researchers to study the function of the AMPA receptor without interference from other receptors. However, the limitations of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its solubility and stability. The compound has limited solubility in water and can degrade over time, which can affect the reliability of the results.
未来方向
There are various future directions for the study of N-(1-pentoxyethyl)propanamide. One direction is to investigate the potential therapeutic effects of the compound for neurodegenerative diseases. Studies have shown that the enhancement of the AMPA receptor activity can have neuroprotective effects, and N-(1-pentoxyethyl)propanamide may have potential as a therapeutic agent. Another direction is to investigate the effects of the compound on other brain regions and behaviors. The AMPA receptor is widely distributed throughout the brain, and the effects of N-(1-pentoxyethyl)propanamide on other regions and behaviors are not well understood. Further studies are needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(1-pentoxyethyl)propanamide is a potent and selective positive allosteric modulator of the AMPA receptor. The compound has various scientific research applications and can be used to investigate the function of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases. The compound has advantages and limitations for lab experiments, and future directions for research include investigating the potential therapeutic effects of the compound and its effects on other brain regions and behaviors.
合成方法
The synthesis of N-(1-pentoxyethyl)propanamide involves the reaction of 3-(1-pentoxyethyl)benzoyl chloride with ammonia. The reaction takes place under basic conditions and yields N-(1-pentoxyethyl)propanamide as a white solid. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1-pentoxyethyl)propanamide is used in scientific research to study the function of the AMPA receptor. The compound is a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects. The compound has been used in various studies to investigate the role of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases.
属性
CAS 编号 |
133492-61-2 |
|---|---|
产品名称 |
N-(1-pentoxyethyl)propanamide |
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC 名称 |
N-(1-pentoxyethyl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12) |
InChI 键 |
RDLWVPHQCMWOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)NC(=O)CC |
规范 SMILES |
CCCCCOC(C)NC(=O)CC |
同义词 |
Propanamide, N-[1-(pentyloxy)ethyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




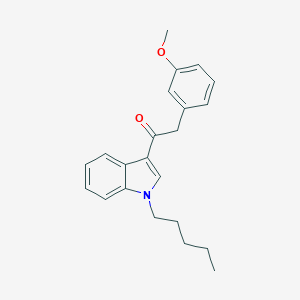
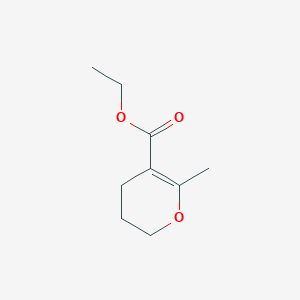
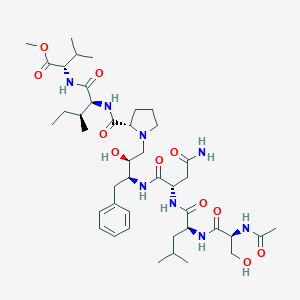
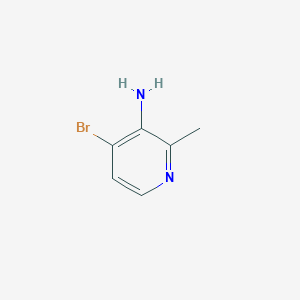
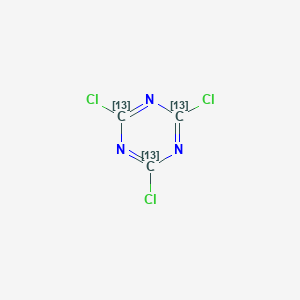
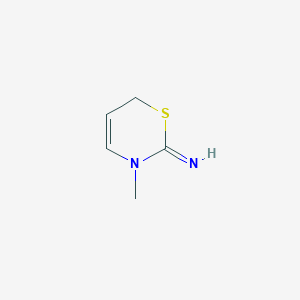
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
